1-(2,4-dichlorophenyl)-N~3~,N~3~,N~5~,N~5~-tetramethyl-1H-1,2,4-triazole-3,5-diamine
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Overview
Description
1-(2,4-dichlorophenyl)-N~3~,N~3~,N~5~,N~5~-tetramethyl-1H-1,2,4-triazole-3,5-diamine is a useful research compound. Its molecular formula is C12H15Cl2N5 and its molecular weight is 300.19. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Chemical Properties
1,2,4-Triazole derivatives, including compounds structurally related to the one , have been extensively studied for their synthesis, rearrangement, and chemical properties. These compounds are of interest due to their diverse chemical behaviors and applications in the synthesis of more complex organic molecules. Studies have demonstrated various synthesis methods and the impact of substituents on the chemical and physical properties of these molecules, highlighting their versatility in organic chemistry (Astakhov & Chernyshev, 2012).
Corrosion Inhibition
Triazole derivatives are also known for their application in corrosion inhibition, particularly for metals in acidic media. Research has shown that certain triazole compounds can significantly reduce the corrosion rate of metals, offering potential applications in protecting industrial equipment and infrastructure (Lagrenée et al., 2002). The efficiency of these inhibitors is attributed to their ability to form protective layers on metal surfaces, thereby preventing corrosive substances from causing damage.
Material Science and Luminescent Properties
In material science, 1,2,4-triazole derivatives have been explored for their luminescent properties, with applications in light-emitting devices and sensors. Studies have synthesized and characterized compounds that exhibit solid-state luminescence, potentially useful for developing new optoelectronic materials (Xi et al., 2021).
Antifungal Activity
Additionally, the antifungal activities of N-substituted triazole compounds have been investigated, showing promise in agriculture and medicine. These studies highlight the potential of triazole derivatives in developing new fungicides with specific action mechanisms, contributing to the management of plant diseases and fungal infections (Arnoldi et al., 2007).
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit antileishmanial and antimalarial activities . They have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
Related compounds, such as propiconazole, are known to bind with and inhibit the 14-alpha demethylase enzyme from demethylating a precursor to ergosterol . This prevents the incorporation of ergosterols into the growing fungal cell membranes, thereby stopping cellular growth .
Biochemical Pathways
Related compounds have been reported to affect the biosynthesis of ergosterol , a crucial component of fungal cell membranes.
Pharmacokinetics
Related compounds have been reported to have a low probability to cross the blood-brain barrier .
Result of Action
Related compounds have been reported to inhibit cellular growth by preventing the incorporation of ergosterols into the growing fungal cell membranes .
Action Environment
The stability and efficacy of related compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-3-N,3-N,5-N,5-N-tetramethyl-1,2,4-triazole-3,5-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2N5/c1-17(2)11-15-12(18(3)4)19(16-11)10-6-5-8(13)7-9(10)14/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEQZACTKZGPKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN(C(=N1)N(C)C)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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